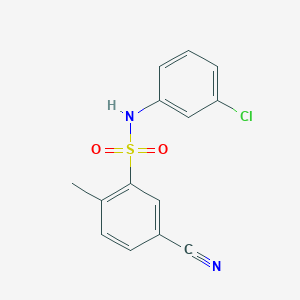
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a cyano group, a methyl group, and a chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide typically involves the reaction of 3-chloroaniline with 5-cyano-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the aromatic ring can undergo oxidation to form quinones.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Amines: From the reduction of the cyano group.
Quinones: From the oxidation of the aromatic ring.
Biaryl Compounds: From coupling reactions with boronic acids.
科学研究应用
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the chlorophenyl group but differs in the presence of a nitro group and an ethyl linkage.
2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a chlorophenyl group and a nicotinamide moiety, differing in the core structure and functional groups.
N-(2-bromophenyl)-2-chloronicotinamide: Similar in having a halogen-substituted phenyl group but with different halogens and core structures.
Uniqueness
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, allows for unique interactions in biochemical systems, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H11ClN2O2S |
|---|---|
分子量 |
306.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-5-cyano-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-5-6-11(9-16)7-14(10)20(18,19)17-13-4-2-3-12(15)8-13/h2-8,17H,1H3 |
InChI 键 |
JNXUMZNUERGGRY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-7-methyl-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13688892.png)
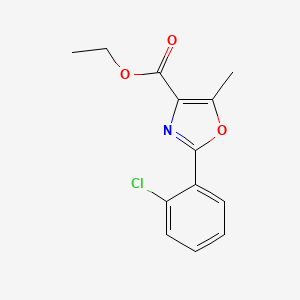
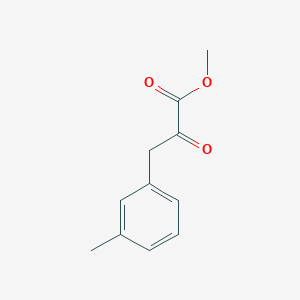

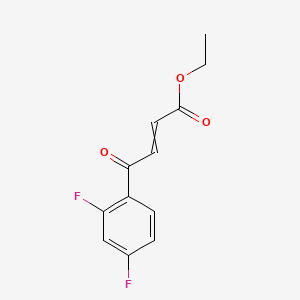
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
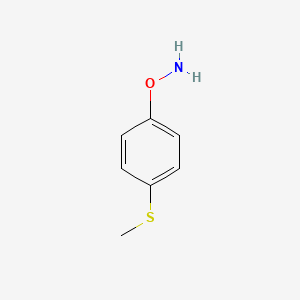
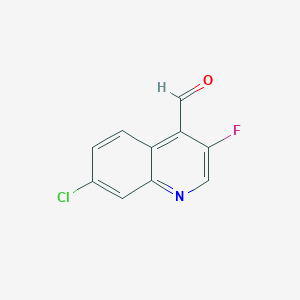
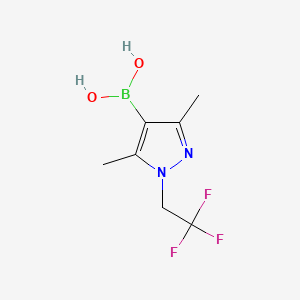

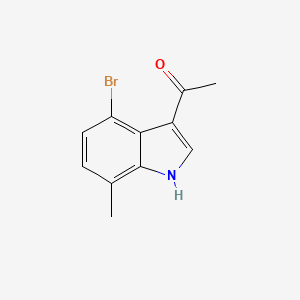
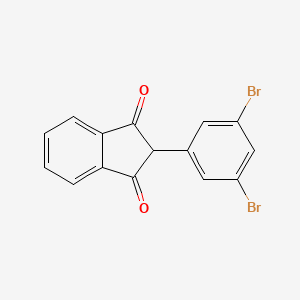
![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
